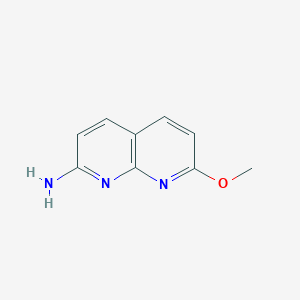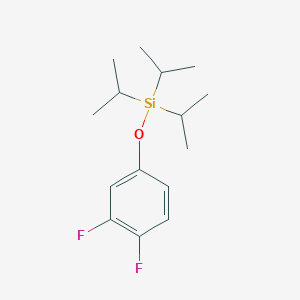
2-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is a chemical compound with the molecular formula C11H12O2. It is a derivative of tetralone, characterized by the presence of a hydroxy group and a methoxy group on the aromatic ring. This compound is of significant interest in organic chemistry due to its role as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves a multi-step process. One common method starts with anisole, which undergoes Friedel-Crafts acylation with succinic anhydride in the presence of aluminum chloride (AlCl3) to form 4-(4-methoxyphenyl)-4-oxobutanoic acid. This intermediate is then reduced to 4-(4-methoxyphenyl)butanoic acid, which is subsequently treated with methanesulfonic acid (MeSO3H) to yield this compound .
Industrial Production Methods
In industrial settings, continuous-flow synthesis is often employed for the production of this compound. This method offers several advantages over traditional batch processes, including reduced reaction time, improved reaction efficiency, and better control over reaction conditions. The continuous-flow synthesis of this compound can achieve an overall yield of up to 76.6% with 99% purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 7-methoxy-1-tetralone, while reduction of the carbonyl group can produce 7-methoxy-1-tetralol.
Applications De Recherche Scientifique
2-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: This compound is a key intermediate in the production of opioid analgesics such as dezocine.
Industry: It is utilized in the manufacture of various bioactive compounds and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of dezocine, this compound acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one can be compared with other similar compounds such as:
7-Methoxy-1-tetralone: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
1-Tetralone: Does not have the methoxy or hydroxy groups, resulting in different chemical properties and reactivity.
4-Chromanone: A structurally related compound with different functional groups, leading to distinct chemical behavior and applications.
This compound stands out due to its unique combination of hydroxy and methoxy groups, which confer specific reactivity and versatility in synthetic chemistry.
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
2-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H12O3/c1-14-8-4-2-7-3-5-10(12)11(13)9(7)6-8/h2,4,6,10,12H,3,5H2,1H3 |
Clé InChI |
HMNHSILLZCXRNQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CCC(C2=O)O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-[(3-Phenylpropyl)amino]-1,3-benzoxazol-2(3H)-one](/img/structure/B8686525.png)

![2-[[N-(tert-butyloxycarbonyl)-N-methylamino]methyl]pyridine](/img/structure/B8686546.png)


![5-Chloro-2-hydroxymethyl-3-methylimidazo[5,4-b]pyridine](/img/structure/B8686558.png)


![5-(4-Fluoro-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8686597.png)

